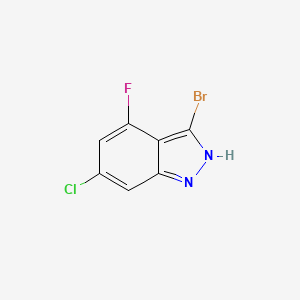

3-Bromo-6-cloro-4-fluoro-1H-indazol

Descripción general

Descripción

3-Bromo-6-chloro-4-fluoro-1H-indazole is a chemical compound with the molecular formula C7H3BrClFN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

The synthesis of similar indazole compounds typically involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . In one method, 4-Chloro-2-fluoroaniline was synthesized by chloridizing 2-fluoroaniline with NCS (N-chlorosuccinimide), then it was bromized by NBS (N-bromosuccinimide) to afford 2-bromo-4-chloro-6-fluoroaniline .Molecular Structure Analysis

Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The InChI code for a similar compound, 4-bromo-6-fluoro-1H-indazole, isInChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) . Chemical Reactions Analysis

The cyclization step in the synthesis of indazoles was previously thought to be nonfeasible, but a new mechanism involving a hydrogen bond has been proposed .Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 4-Bromo-6-fluoro-1H-indazole, is 215.02 g/mol . The exact mass is 213.95419 g/mol, and the monoisotopic mass is also 213.95419 g/mol .Aplicaciones Científicas De Investigación

Inhibidores de la Proteasa del VIH

El grupo indazol, que es una estructura principal en 3-Bromo-6-cloro-4-fluoro-1H-indazol, ha sido ampliamente estudiado por su potencial en la creación de inhibidores de la proteasa del VIH . Estos inhibidores juegan un papel crucial en el tratamiento del VIH al evitar que el virus madure hasta su forma infecciosa.

Antagonistas del Receptor de Serotonina

Los compuestos que contienen un fragmento de indazol han demostrado ser prometedores como antagonistas del receptor de serotonina . Estos antagonistas se pueden usar para tratar varios trastornos psiquiátricos y gastrointestinales al bloquear los receptores de serotonina en el cerebro y el intestino.

Inhibidores de la Aldosa Reductasa

La aldosa reductasa es una enzima involucrada en las complicaciones diabéticas, y los derivados de indazol se han investigado por sus efectos inhibitorios sobre esta enzima . Esta aplicación tiene el potencial de controlar las complicaciones diabéticas a largo plazo.

Inhibidores de la Acetilcolinesterasa

Los compuestos basados en indazol también se exploran por su actividad inhibitoria de la acetilcolinesterasa, que es significativa en el tratamiento de enfermedades neurodegenerativas como el Alzheimer . Al inhibir esta enzima, se reduce la descomposición de la acetilcolina, lo que podría mejorar la función cognitiva.

Agentes Anticancerígenos

El sistema de anillo de indazol se ha identificado en compuestos con actividades antiproliferativas contra varias líneas celulares cancerosas . Específicamente, ciertas carboxamidas de indazol han demostrado la capacidad de inhibir el crecimiento celular en líneas celulares neoplásicas, lo que indica su potencial como agentes anticancerígenos.

Inhibidores de la Fosfoinositida 3-Quinasa δ

La inhibición selectiva de la fosfoinositida 3-quinasa δ mediante compuestos que contienen indazol ofrece un enfoque terapéutico para las enfermedades respiratorias . Esta aplicación es particularmente relevante para afecciones como el asma y la enfermedad pulmonar obstructiva crónica (EPOC).

Agentes Antiinflamatorios

Los derivados de indazol se han utilizado por sus propiedades antiinflamatorias . Estos compuestos pueden modular la respuesta inflamatoria del cuerpo, lo que los hace útiles en el tratamiento de enfermedades inflamatorias crónicas.

Agentes Antibacterianos

El motivo estructural del indazol está presente en varios agentes antibacterianos . Estos compuestos pueden inhibir el crecimiento de bacterias, proporcionando un medio para combatir las infecciones bacterianas.

Mecanismo De Acción

Target of Action

Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Therefore, it is possible that 3-Bromo-6-chloro-4-fluoro-1H-indazole may interact with similar targets.

Mode of Action

It is known that indazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor binding

Biochemical Pathways

Given the potential targets of indazole derivatives, it is likely that this compound could affect pathways related to hiv replication, serotonin signaling, aldose reduction, and acetylcholine degradation .

Result of Action

Based on the potential targets of indazole derivatives, it is possible that this compound could have effects such as inhibiting hiv replication, modulating serotonin signaling, reducing aldose levels, and inhibiting acetylcholinesterase activity .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect the action of this compound

Safety and Hazards

Direcciones Futuras

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new methods for the synthesis of these compounds and exploring their potential applications in drug development .

Análisis Bioquímico

Biochemical Properties

3-Bromo-6-chloro-4-fluoro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 3-Bromo-6-chloro-4-fluoro-1H-indazole, have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ (PI3Kδ), which is involved in cell signaling pathways . The interaction between 3-Bromo-6-chloro-4-fluoro-1H-indazole and PI3Kδ is primarily through binding to the enzyme’s active site, leading to inhibition of its activity.

Cellular Effects

The effects of 3-Bromo-6-chloro-4-fluoro-1H-indazole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiproliferative activity against cancer cell lines by causing cell cycle arrest in the G0–G1 phase . 3-Bromo-6-chloro-4-fluoro-1H-indazole may similarly affect cell proliferation and survival by interfering with key signaling pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, 3-Bromo-6-chloro-4-fluoro-1H-indazole exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active sites of target enzymes, such as PI3Kδ . This binding can lead to conformational changes in the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, 3-Bromo-6-chloro-4-fluoro-1H-indazole may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Bromo-6-chloro-4-fluoro-1H-indazole over time are critical factors in its biochemical analysis. In laboratory settings, the compound’s effects may change over time due to its stability and potential degradation products. Studies have shown that indazole derivatives can remain stable under specific conditions, but their activity may diminish over extended periods . Long-term effects on cellular function, such as sustained enzyme inhibition or prolonged changes in gene expression, can also be observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Bromo-6-chloro-4-fluoro-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or antiproliferative activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs or disruption of normal physiological processes. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

3-Bromo-6-chloro-4-fluoro-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 3-Bromo-6-chloro-4-fluoro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific tissues or organelles . Understanding the transport mechanisms and distribution patterns is essential for predicting the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-Bromo-6-chloro-4-fluoro-1H-indazole can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the cytoplasm, where it can modulate enzyme activity and signaling pathways.

Propiedades

IUPAC Name |

3-bromo-6-chloro-4-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUBLQWKSXFCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646695 | |

| Record name | 3-Bromo-6-chloro-4-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000340-85-1 | |

| Record name | 3-Bromo-6-chloro-4-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-chloro-4-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

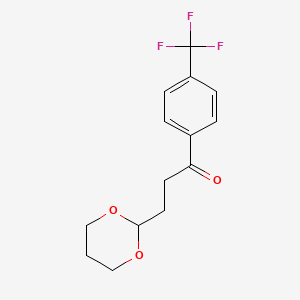

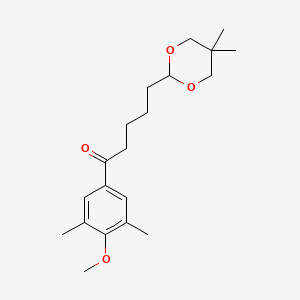

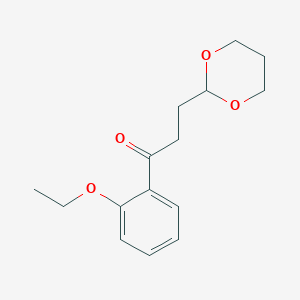

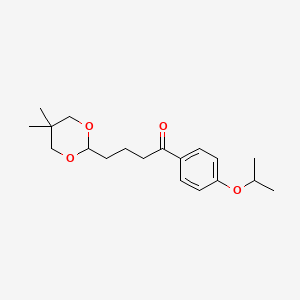

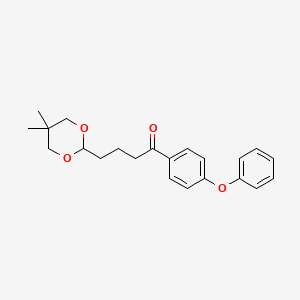

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)